molecular formula C15H22O2 B1245025 Dehydrocurdione

Dehydrocurdione

Cat. No. B1245025
M. Wt: 234.33 g/mol
InChI Key: ZYPUZCWWTYIGFV-BCMYLCSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrocurdione is a germacrane sesquiterpenoid.

Scientific Research Applications

1. Effects on Smooth Muscle

Dehydrocurdione, a sesquiterpene derived from zedoary, has been found to affect smooth muscle activity. In studies involving rodents, this compound induced relaxation in the rat duodenum and inhibited spontaneous motility. It also inhibited contractions in the guinea pig ileum caused by various agents. These effects suggest that this compound's action on intestinal and vascular smooth muscle is mediated by blocking calcium entry from the extracellular space (Irie et al., 2000).

2. Anti-inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory properties, as shown in studies involving rats and mice. Oral administration of this compound has been observed to mitigate acetic acid-induced writhing in mice and reduce fever in rats. Interestingly, it demonstrated minimal inhibition of cyclooxygenase but significantly reduced free radical formation, indicating an antioxidant effect (Yoshioka et al., 1998).

properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione

InChI

InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6+/t12-/m0/s1

InChI Key

ZYPUZCWWTYIGFV-BCMYLCSRSA-N

Isomeric SMILES

C[C@H]1CC/C=C(/CC(=O)C(=C(C)C)CC1=O)\C

SMILES

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C

Canonical SMILES

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C

synonyms

dehydrocurdione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocurdione
Reactant of Route 2
Dehydrocurdione
Reactant of Route 3
Dehydrocurdione
Reactant of Route 4
Dehydrocurdione
Reactant of Route 5
Dehydrocurdione
Reactant of Route 6
Dehydrocurdione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.